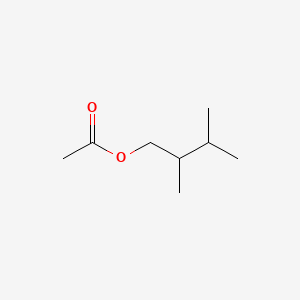

2,3-Dimethylbutyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71412-26-5 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,3-dimethylbutyl acetate |

InChI |

InChI=1S/C8H16O2/c1-6(2)7(3)5-10-8(4)9/h6-7H,5H2,1-4H3 |

InChI Key |

WFDGVYOPMMQGAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of 2,3-Dimethylbutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylbutyl acetate. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted spectroscopic data alongside established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Data for the closely related isomer, 1,3-Dimethylbutyl acetate, is included for comparative purposes where available.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | Doublet of Doublets | 2H | -CH₂-O- |

| ~2.0 | Singlet | 3H | CH₃-C=O |

| ~1.8-2.0 | Multiplet | 1H | (CH₃)₂-CH- |

| ~1.6-1.8 | Multiplet | 1H | -CH(CH₃)-CH₂- |

| ~0.9 | Doublet | 6H | (CH₃)₂-CH- |

| ~0.8 | Doublet | 3H | -CH(CH₃)-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~171 | Quaternary | C=O |

| ~68 | Methylene | -CH₂-O- |

| ~38 | Methine | -CH(CH₃)-CH₂- |

| ~30 | Methine | (CH₃)₂-CH- |

| ~21 | Methyl | CH₃-C=O |

| ~19, ~18 | Methyl | (CH₃)₂-CH- |

| ~16 | Methyl | -CH(CH₃)-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (alcohol part) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 144.21, corresponding to its molecular weight.[1] Common fragmentation patterns for esters would also be anticipated.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 144 | Low | [M]⁺ |

| 101 | Medium | [M - C₃H₇]⁺ |

| 87 | Medium | [M - C₄H₉]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of co-added scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile organic compounds like esters.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe. The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for spectroscopic characterization of an organic compound.

References

Navigating the Solubility Landscape of 2,3-Dimethylbutyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylbutyl acetate, an ester of notable interest in various chemical applications, presents a solubility profile that is critical for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the general principles of ester solubility, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers and professionals with the foundational knowledge and practical methodologies to effectively evaluate and utilize this compound in their work.

Introduction to Ester Solubility

Esters, as a class of organic compounds, are generally characterized by their moderate polarity. The presence of the carbonyl (C=O) and ether-like (C-O-C) linkages imparts a degree of polarity, while the alkyl chains contribute to their nonpolar character. The solubility of an ester in a particular solvent is governed by the principle of "like dissolves like." This means that esters tend to be more soluble in solvents with similar polarities.

The solubility of this compound, with its eight-carbon backbone, is expected to be significant in a wide range of organic solvents. The branched nature of its butyl group may also influence its packing in the solid state and its interactions with solvent molecules. Generally, esters are soluble in other organic solvents such as alcohols, ethers, ketones, and halogenated hydrocarbons. Their solubility in water, however, is typically limited, especially for esters with longer carbon chains.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a broad spectrum of organic solvents. This lack of readily available data underscores the importance of experimental determination for specific applications. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Diethyl Ether | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed

Methodological & Application

Application Notes and Protocols: 2,3-Dimethylbutyl Acetate as a Non-Polar Solvent in Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,3-dimethylbutyl acetate as a non-polar solvent in spectroscopic applications. Due to the limited availability of specific experimental data for this compound in spectroscopic contexts, this document also provides general protocols and discusses the expected properties based on its chemical structure and the behavior of similar compounds.

Introduction to this compound

This compound (C8H16O2) is an ester that, based on its molecular structure, is expected to behave as a non-polar solvent.[1] Esters are known for their use as solvents for a wide array of plastics, resins, and lacquers.[1] In the realm of spectroscopy, non-polar solvents are crucial for the analysis of hydrophobic or non-polar analytes, as they can provide a suitable chemical environment that does not interfere with the spectral properties of the molecule of interest.[2] The choice of solvent is critical as it can influence the position, intensity, and shape of absorption bands.[2]

Physicochemical Properties

Table 1: Physicochemical Properties of Dimethylbutyl Acetate Isomers

| Property | This compound | 1,3-Dimethylbutyl Acetate (sec-Hexyl acetate) |

| CAS Number | 71412-26-5[3] | 108-84-9 |

| Molecular Formula | C8H16O2[3] | C8H16O2 |

| Molecular Weight | 144.21 g/mol [3] | 144.21 g/mol |

| Boiling Point | Not specified | 144 °C |

| Density | Not specified | 0.86 g/cm³ |

| Refractive Index | Not specified | 1.4000-1.4020 |

| UV Cutoff | Not experimentally determined | Not experimentally determined |

Data for 1,3-dimethylbutyl acetate is provided for comparative purposes as it is more extensively characterized.

Application in UV-Visible Spectroscopy

Non-polar solvents are often preferred in UV-Visible spectroscopy when the analyte is non-polar, as they minimize solvent-solute interactions that can alter the electronic transitions being measured.[2] Solvents like cyclohexane and hexane are commonly used for such applications.[4]

Expected Spectroscopic Behavior of this compound:

-

Polarity: As a branched acetate ester, this compound is expected to be a non-polar solvent. Esters are generally more polar than ethers but less polar than alcohols.[1]

-

UV Cutoff: The UV cutoff is the wavelength below which the solvent itself absorbs significantly, rendering it unsuitable for analysis in that region.[4] For esters like ethyl acetate, the UV cutoff is around 256 nm. It is plausible that the UV cutoff for this compound would be in a similar range. However, experimental verification is essential.

-

Analyte Compatibility: It is expected to be a good solvent for other non-polar organic molecules, such as lipids, steroids, and many small-molecule drug candidates.

General Experimental Protocol for UV-Visible Spectroscopy using a Non-Polar Solvent

This protocol provides a general framework for using a non-polar solvent like this compound in UV-Visible spectroscopy.

4.1. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for this compound before use to understand its specific hazards.

4.2. Instrumentation and Materials

-

Double-beam UV-Visible spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound (spectroscopic grade, if available)

-

Analyte of interest

4.3. Experimental Workflow

Caption: Workflow for UV-Vis Spectroscopy.

4.4. Detailed Procedure

-

Solvent Preparation:

-

Ensure the this compound is of high purity (spectroscopic grade is ideal) to minimize interference from impurities.

-

Filter the solvent if any particulate matter is visible.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a known volume of this compound in a volumetric flask to create a stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations.

-

-

Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for the scan.

-

Fill a clean quartz cuvette with the this compound to be used as the blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette.

-

Replace the blank in the sample holder with the cuvette containing the most dilute standard and record the absorbance spectrum.

-

Repeat the measurement for all standards, moving from the lowest to the highest concentration.

-

Finally, measure the absorbance of the unknown sample.

-

4.5. Data Analysis

-

Identify the wavelength of maximum absorbance (λmax) from the spectra of the standards.

-

Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.

-

Use the equation of the line from the calibration curve to determine the concentration of the unknown sample based on its absorbance at λmax.

Logical Considerations for Solvent Selection

The choice of a suitable solvent is a critical step in developing a robust spectroscopic method. The following diagram illustrates the key decision-making factors.

Caption: Key factors for spectroscopic solvent selection.

Conclusion

This compound presents itself as a potential non-polar solvent for spectroscopic applications, particularly for the analysis of non-polar compounds. Its utility is inferred from its ester chemical structure. However, the lack of experimentally determined spectroscopic properties, most notably the UV cutoff wavelength, necessitates that researchers empirically validate its suitability for their specific application. The protocols and considerations outlined in this document provide a foundational guide for scientists and professionals in drug development to explore the use of this compound in their spectroscopic analyses.

References

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,3-dimethylbutyl acetate and other related C8H16O2 ester isomers. The developed reversed-phase HPLC method provides excellent resolution and sensitivity for the analysis of these compounds, which are commonly used as solvents, flavoring agents, and in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed experimental protocol, data presentation in tabular format, and visual representations of the experimental workflow and the logical principles of the chromatographic separation.

Introduction

This compound is an organic ester with applications in various industries. Accurate and reliable analytical methods are crucial for quality control, stability testing, and formulation development involving this and structurally similar esters. Due to their volatility, gas chromatography (GC) is often employed for the analysis of such compounds. However, HPLC offers a viable alternative, particularly for non-volatile matrices or when GC is not available. The isomers of C8H16O2, including various hexyl acetates and other dimethylbutyl acetates, present a chromatographic challenge due to their similar physicochemical properties. This note describes a method that effectively separates these isomers based on their subtle differences in polarity.

Experimental Protocol

This protocol is designed for the analysis of this compound and its related isomers using a standard reversed-phase HPLC system with UV detection.

1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Solvents for Sample Preparation: Acetonitrile and water.

-

Analytes: this compound, n-hexyl acetate, and other C8H16O2 isomers of interest.

2. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 50% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

3. Standard and Sample Preparation

-

Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each ester standard and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all analytes at a concentration of 100 µg/mL by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Sample Preparation: Dilute the sample containing the esters with a 50:50 acetonitrile/water mixture to bring the analyte concentrations within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the analysis of a mixed standard solution of C8H16O2 isomers using the described HPLC method. The elution order is predicted based on the general principle that in reversed-phase chromatography, retention increases with increasing hydrophobicity. More branched isomers are typically less retained than their linear counterparts.

| Analyte (Isomer) | Retention Time (min) | Peak Area (mAU*s) | Peak Height (mAU) | Resolution (Rs) |

| This compound | 10.5 | 1250 | 150 | - |

| 3,3-Dimethylbutyl Acetate | 11.2 | 1300 | 155 | 2.1 |

| sec-Hexyl Acetate | 12.1 | 1280 | 148 | 2.5 |

| n-Hexyl Acetate | 13.5 | 1400 | 165 | 3.8 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of acetate esters.

Logical Relationship Diagram: Elution Order of C8H16O2 Isomers

Troubleshooting & Optimization

Optimizing reaction conditions for 2,3-Dimethylbutyl acetate synthesis

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,3-dimethylbutyl acetate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of 2,3-dimethyl-1-butanol and acetic acid/anhydride.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue in Fischer esterification. Several factors can be responsible:

-

Incomplete Reaction: Fischer esterification is a reversible, equilibrium-limited reaction.[1] To drive the reaction towards the product, consider increasing the concentration of one of the reactants (typically the less expensive one) or removing water as it forms.[1]

-

Catalyst Issues: Insufficient or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction. Ensure the catalyst is fresh and added in the correct amount.

-

Wagner-Meerwein Rearrangement: Due to the branched structure of the 2,3-dimethyl-1-butanol substrate (a neopentyl-like alcohol), the intermediate primary carbocation can rearrange to a more stable tertiary carbocation.[2][3][4] This leads to the formation of undesired byproducts such as 2,3-dimethylbutan-2-yl acetate and various alkenes, thus lowering the yield of the target ester.[5][6] Using milder conditions or a different synthetic route (e.g., using acetic anhydride with a non-acidic catalyst) may mitigate this.

-

Losses During Workup: Significant product can be lost during the aqueous wash and extraction steps if emulsions form or if separation is not performed carefully. Ensure thorough separation of layers and minimize the number of transfers.

Q2: I'm observing unexpected peaks in my GC-MS/NMR analysis of the final product. What could they be?

A2: The presence of unexpected peaks often points to side reactions or incomplete purification.

-

Unreacted Starting Materials: Peaks corresponding to 2,3-dimethyl-1-butanol and acetic acid are common if the reaction did not go to completion.

-

Rearrangement Products: The most likely byproducts are from the Wagner-Meerwein rearrangement. Look for peaks corresponding to 2,3-dimethylbutan-2-yl acetate (a tertiary acetate) and elimination products like 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene.[2][5]

-

Ether Formation: Under acidic conditions, alcohols can sometimes dehydrate to form symmetrical ethers (e.g., bis(2,3-dimethylbutyl) ether), although this is generally less favorable than esterification.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction is typically due to equilibrium being reached. To push the reaction forward:

-

Add Excess Reactant: Add another equivalent of the reactant used in excess (usually acetic acid).

-

Remove Water: If not already doing so, use a Dean-Stark apparatus to azeotropically remove the water being formed during the reaction. This is a very effective method to shift the equilibrium towards the products.

-

Check Catalyst: If you suspect the catalyst has degraded, a small, careful addition of fresh acid catalyst may restart the reaction.

Q4: How can I effectively remove the acid catalyst and unreacted acetic acid during workup?

A4: The standard procedure is to perform an aqueous wash with a mild base.

-

After cooling the reaction mixture, dilute it with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally brine (saturated NaCl solution).

-

The sodium bicarbonate wash neutralizes both the acid catalyst and any remaining acetic acid. Be cautious during this step as it will produce CO₂ gas, and the separatory funnel must be vented frequently.[7]

-

The final brine wash helps to remove residual water from the organic layer before the drying step.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for Fischer esterification. Note that optimal conditions for this compound may require empirical optimization to minimize rearrangement.

| Parameter | Condition | Reactants | Catalyst | Temperature | Time | Typical Yield Range |

| Fischer Esterification | Reflux | 2,3-dimethyl-1-butanol, Acetic Acid (excess) | Conc. H₂SO₄ or p-TsOH | 80-120°C | 2-8 hours | 40-70%* |

| Acylation | Stirring | 2,3-dimethyl-1-butanol, Acetic Anhydride | Pyridine or DMAP | Room Temp to 50°C | 1-3 hours | 70-95% |

*Yield is highly dependent on the efficiency of water removal and the extent of side reactions like carbocation rearrangement.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2,3-dimethyl-1-butanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethyl-1-butanol (1.0 eq) and glacial acetic acid (3.0 eq).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 3-5 mol% relative to the alcohol).

-

Heating: Heat the mixture to a gentle reflux (the temperature will depend on the boiling point of the mixture, typically 100-120°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.

-

Cooling & Dilution: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether (3 volumes of the initial reaction volume).

-

Aqueous Workup:

-

Wash the organic layer with deionized water (2 x 1 volume).

-

Carefully wash with saturated sodium bicarbonate solution (2 x 1 volume) until CO₂ evolution ceases. Vent the separatory funnel frequently.

-

Wash with brine (1 x 1 volume).

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude ester by fractional distillation under atmospheric pressure to obtain pure this compound.

Protocol 2: Acylation using Acetic Anhydride

This method avoids strong acid and the formation of water, thus preventing rearrangement and equilibrium issues.

Materials:

-

2,3-dimethyl-1-butanol

-

Acetic Anhydride

-

Pyridine (or 4-Dimethylaminopyridine - DMAP as a catalyst)

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethyl-1-butanol (1.0 eq) in pyridine (used as solvent). Cool the flask in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution. If using a catalytic amount of DMAP, a less reactive solvent like dichloromethane can be used instead of pyridine.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete (monitor by TLC).

-

Workup:

-

Dilute the reaction mixture with diethyl ether.

-

Wash with 1 M HCl (2 x 1 volume) to remove pyridine.

-

Wash with saturated sodium bicarbonate solution (1 x 1 volume).

-

Wash with brine (1 x 1 volume).

-

-

Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, remove the solvent by rotary evaporation, and purify by distillation.

Visualizations

Caption: Experimental workflow for Fischer esterification.

Caption: Troubleshooting logic for low product yield.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. 2-Butanol, 2,3-dimethyl-, acetate | C8H16O2 | CID 537628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: Purification of 2,3-Dimethylbutyl Acetate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylbutyl acetate. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound sample synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as 2,3-dimethylbutanol and acetic acid (or its anhydride), the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the esterification reaction.

Q2: How can I remove the acidic impurities from my this compound sample?

A2: Acidic impurities, such as residual acetic acid and the acid catalyst, can be effectively removed by washing the crude product with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. The basic solution neutralizes the acids, converting them into their respective salts, which are soluble in the aqueous layer and can be separated.

Q3: My this compound is wet. How do I dry it?

A3: After aqueous washes, the organic layer containing your ester will be saturated with water. To remove this residual water, a drying agent is used. Anhydrous sodium sulfate (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄) are suitable choices for drying esters. The drying agent is added to the organic layer and swirled until the solution is clear and the drying agent no longer clumps together.

Q4: What is the final step in purifying this compound?

A4: The final purification step is typically fractional distillation. This technique separates liquids based on their boiling points. Since this compound has a significantly higher boiling point than the residual starting alcohol and other volatile impurities, it can be isolated in high purity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Milky/Cloudy Organic Layer After Washing | An emulsion has formed. This is common when washing with a basic solution, as soaps can be formed from the hydrolysis of the ester. | - Add a saturated solution of sodium chloride (brine) to break the emulsion. - Allow the mixture to stand for an extended period without agitation. - If the emulsion persists, filter the mixture through a pad of Celite. |

| Low Yield After Purification | - Incomplete reaction. - Loss of product during aqueous washes. - Hydrolysis of the ester during workup. - Inefficient distillation. | - Ensure the esterification reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC). - Minimize the number of washes and avoid vigorous shaking. - Perform the aqueous washes with cold solutions to minimize hydrolysis. - Use an efficient distillation setup with proper insulation. |

| Product is Contaminated with Starting Alcohol | The boiling points of the ester and alcohol are too close for efficient separation by simple distillation. | - Use fractional distillation with a column that provides a sufficient number of theoretical plates. - Ensure a slow and steady distillation rate to allow for proper separation. |

| Product Still Contains Acidic Impurities | Insufficient washing with the basic solution. | - Increase the number of washes with the sodium bicarbonate solution. - Test the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic. |

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the purification process, particularly distillation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₈H₁₆O₂ | 144.21 | 156-159 |

| 2,3-Dimethylbutanol | C₆H₁₄O | 102.17 | 119-121[1][2][3][4] |

| Acetic Acid | C₂H₄O₂ | 60.05 | 118 |

| Water | H₂O | 18.02 | 100 |

Experimental Protocols

Protocol 1: General Purification of this compound

-

Quenching the Reaction: After the esterification reaction is complete, cool the reaction mixture to room temperature.

-

Aqueous Wash: Transfer the cooled mixture to a separatory funnel. Add an equal volume of cold deionized water and gently shake. Allow the layers to separate and discard the aqueous (lower) layer.

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in small portions. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until no more gas evolves. Shake gently, allow the layers to separate, and discard the aqueous layer. Repeat this wash one more time.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions. Discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps and the solution is clear.

-

Filtration: Decant or filter the dried organic layer to remove the drying agent.

-

Fractional Distillation: Set up a fractional distillation apparatus. Carefully transfer the dried and filtered crude product to the distillation flask. Collect the fraction that distills at the boiling point of this compound (156-159 °C).

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject the sample and acquire the data. Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peaks to determine the purity of the sample.

Mandatory Visualization

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing in their Gas Chromatography (GC) analyses, with a specific focus on 2,3-Dimethylbutyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in Gas Chromatography?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the tail of the peak is elongated.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] An asymmetry factor or tailing factor greater than 1.5 typically indicates a significant issue that requires investigation.[1]

Q2: Why is my this compound peak tailing?

Peak tailing for this compound, an ester, can be caused by a variety of factors, often related to interactions between the analyte and active sites within the GC system. Esters can be susceptible to secondary interactions, particularly with acidic or silanol groups present in the sample flow path. Common causes include:

-

Active Sites: Interaction with active sites in the inlet liner, column, or detector.[2]

-

Column Contamination: Buildup of non-volatile residues on the column.[3][4][5]

-

Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volumes.[1][3][6]

-

Method Parameters: Issues with injection technique, solvent polarity mismatch, or incorrect flow rates.[6][7]

Q3: Does peak tailing affect my quantitative results?

Yes, peak tailing can significantly impact the accuracy and reproducibility of quantitative analysis. Tailing peaks are more difficult to integrate consistently, which can lead to variability in calculated analyte concentrations.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Assessment - Observe the Chromatogram

The first step is to carefully examine the chromatogram to determine the nature of the peak tailing.

-

Do all peaks tail? If all peaks, including the solvent peak, exhibit tailing, the problem is likely related to a physical issue in the system, such as improper column installation or a leak.[3]

-

Do only some peaks tail? If only specific peaks, like that of this compound, are tailing, the issue is more likely chemical in nature, such as interactions with active sites.[3]

-

Do only early or late eluting peaks tail? This can point to issues like solvent effect violations or cold spots in the system, respectively.[6][8]

Step 2: Systematic Troubleshooting Workflow

Follow the logical progression outlined in the diagram below to isolate and address the root cause of peak tailing.

Caption: A workflow diagram for troubleshooting GC peak tailing.

Step 3: Detailed Experimental Protocols

-

Cool Down: Ensure the GC inlet has cooled to a safe temperature.

-

Remove Column: Carefully remove the column from the inlet.

-

Inspect and Replace Septum: Remove the septum nut and inspect the septum for coring or damage. Replace with a new, high-quality septum.[9][10]

-

Inspect and Replace Liner: Remove the inlet liner and inspect for contamination (discoloration, residue) or debris.[9] Replace with a new, deactivated liner of the appropriate type for your injection.

-

Reinstall Column: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[3][6]

-

Trim the Column: Disconnect the column from the inlet. Using a ceramic scoring wafer or diamond-tipped pen, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[1][6] This removes accumulated non-volatile residues and active sites.

-

Column Conditioning: After trimming, or if contamination is suspected throughout the column, perform a column bake-out. Set the oven temperature to the column's maximum isothermal temperature limit (or 20 °C above the final temperature of your method) for 1-2 hours with carrier gas flowing.[11]

Data Presentation: Impact of Troubleshooting on Peak Asymmetry

The following table illustrates the expected improvement in peak asymmetry factor after performing key troubleshooting steps.

| Troubleshooting Action | Typical Asymmetry Factor (Before) | Expected Asymmetry Factor (After) |

| Replace Inlet Liner and Septum | 1.8 - 2.5 | 1.2 - 1.5 |

| Trim Column Inlet | 1.6 - 2.2 | 1.1 - 1.4 |

| Optimize Initial Oven Temperature | 1.5 - 2.0 | 1.0 - 1.3 |

Advanced Troubleshooting

If the above steps do not resolve the peak tailing, consider the following:

-

Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[6][7] Consider changing the solvent if possible. For splitless injections, ensure the initial oven temperature is 10-20 °C below the solvent's boiling point to promote proper focusing.[6][7][12]

-

Column Choice: If you consistently experience tailing with polar analytes like this compound, consider using a column with a more inert stationary phase or a guard column.[6]

-

Sample Matrix Effects: Complex sample matrices can introduce non-volatile components that contaminate the system.[5] Enhanced sample preparation, such as solid-phase extraction (SPE), may be necessary.

Logical Relationships in Peak Tailing Causes

The following diagram illustrates the relationships between common causes of peak tailing.

Caption: Causal relationships leading to GC peak tailing.

References

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. youtube.com [youtube.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]

- 6. agilent.com [agilent.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Restek - Blog [restek.com]

- 9. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

Technical Support Center: 2,3-Dimethylbutyl Acetate Synthesis & Workup

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,3-dimethylbutyl acetate during experimental workup.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound, focusing on the prevention of unwanted hydrolysis.

| Issue | Potential Cause | Recommended Solution |

| Low final product yield with the presence of 2,3-dimethylbutanol and acetic acid in the final sample. | Hydrolysis of the ester has occurred during the workup. This is often due to the use of a strong base or prolonged exposure to aqueous basic conditions during neutralization of the acid catalyst. | - Use a mild inorganic base: Employ a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralization step. These bases are strong enough to neutralize the acid catalyst but mild enough to minimize ester hydrolysis. - Minimize contact time: Perform the aqueous washes as quickly as possible. Do not let the reaction mixture sit in the basic solution for extended periods. - Work at reduced temperatures: If possible, perform the aqueous extractions at a lower temperature (e.g., in an ice bath) to decrease the rate of hydrolysis. |

| Emulsion formation during aqueous extraction. | The presence of both polar (unreacted alcohol, acetic acid) and non-polar (ester, organic solvent) components can lead to the formation of an emulsion, making layer separation difficult. | - Add brine: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break up emulsions and further remove water from the organic layer. - Allow sufficient time for separation: Let the separatory funnel stand undisturbed for a longer period to allow the layers to separate. - Filtration: In persistent cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion. |

| Incomplete neutralization of the acid catalyst. | Insufficient amount of weak base used, leading to residual acid that can catalyze hydrolysis during storage or subsequent steps. | - Monitor the pH: After the basic wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). - Perform a second basic wash: If the pH is still acidic, perform an additional wash with the mild base solution. |

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis during workup?

A1: Like all esters, this compound can undergo hydrolysis, a reaction in which water cleaves the ester bond to form the parent alcohol (2,3-dimethylbutanol) and carboxylic acid (acetic acid). This reaction is catalyzed by both acids and bases. During the workup of its synthesis (e.g., via Fischer esterification), an acid catalyst is typically used. To remove this acid, a basic solution is often employed. If the conditions of this neutralization are too harsh (e.g., strong base, high temperature, or prolonged contact time), the base itself can promote significant hydrolysis of the ester product, leading to a lower yield.

Q2: What is the best type of base to use for neutralizing the acid catalyst?

A2: A mild inorganic base is recommended to minimize the risk of hydrolysis. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are ideal choices.[1] These bases are sufficiently alkaline to neutralize strong acid catalysts like sulfuric acid but are weak enough not to significantly catalyze the hydrolysis of the sterically hindered this compound under normal workup conditions. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can cause rapid saponification (base-promoted hydrolysis) of the ester.[2]

Q3: How does the structure of this compound affect its rate of hydrolysis?

A3: The structure of this compound features significant steric hindrance around the ester functional group due to the bulky 2,3-dimethylbutyl group. This steric bulk impedes the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon, which is the initial step in both acid- and base-catalyzed hydrolysis. Consequently, sterically hindered esters like this compound hydrolyze more slowly than less hindered esters (e.g., ethyl acetate). This inherent stability is advantageous but does not completely prevent hydrolysis under unfavorable workup conditions.

Q4: Can I monitor the extent of hydrolysis during my workup?

A4: Yes, you can monitor the hydrolysis by taking small aliquots of the organic layer at different stages of the workup and analyzing them by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). In GC-MS, you would look for the appearance and increase of peaks corresponding to 2,3-dimethylbutanol and the disappearance of the this compound peak. On a TLC plate, the appearance of a new spot corresponding to the more polar alcohol would indicate hydrolysis.

Quantitative Data

Due to the lack of specific experimental data for the hydrolysis of this compound, the following table provides approximate hydrolysis rate constants for a structurally similar secondary acetate, sec-butyl acetate, under different conditions. This data is intended to illustrate the relative rates of hydrolysis and should be considered an estimation. The rate of hydrolysis is generally lower for the more sterically hindered this compound.

| Condition | pH | Temperature (°C) | Approximate Half-life (t₁₂) |

| Acid-Catalyzed | 1 | 25 | Days |

| Neutral | 7 | 25 | Years |

| Base-Catalyzed | 13 | 25 | Hours |

This data is extrapolated from general knowledge of ester hydrolysis and data for analogous, less sterically hindered esters.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for secondary alcohols.[3][4][5][6]

Materials:

-

2,3-dimethyl-1-butanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,3-dimethyl-1-butanol (1.0 eq) and glacial acetic acid (2.0-3.0 eq). The excess acetic acid helps to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol% relative to the alcohol) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by TLC or GC. A typical reaction time is 2-4 hours.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Protocol 2: Workup Procedure to Minimize Hydrolysis

-

Quenching and Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether (or another suitable organic solvent) and wash with deionized water to remove the bulk of the acetic acid and sulfuric acid.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently to release the pressure. Continue washing until the effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH ~8).

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove residual water and break any emulsions.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation if necessary.

Visualizations

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Caption: Recommended workup workflow to prevent ester hydrolysis.

Caption: Troubleshooting decision tree for low yield due to hydrolysis.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

Stability of 2,3-Dimethylbutyl acetate under acidic or basic conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-dimethylbutyl acetate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis?

A1: Due to significant steric hindrance from the bulky 2,3-dimethylbutyl group, this compound is significantly more stable towards hydrolysis than linear esters like ethyl acetate. The branching near the ester linkage physically obstructs the approach of nucleophiles (water, hydroxide ions) and acidic catalysts to the carbonyl carbon, slowing down the rate of hydrolysis.

Q2: What are the expected degradation products of this compound under acidic or basic conditions?

A2: Under both acidic and basic conditions, the hydrolysis of this compound yields 2,3-dimethylbutanol and acetic acid. In basic conditions, the acetic acid will be deprotonated to form an acetate salt (e.g., sodium acetate if sodium hydroxide is used).

Q3: How does pH affect the rate of hydrolysis of this compound?

A3: The hydrolysis of this compound is catalyzed by both acid and base. Therefore, the rate of hydrolysis is slowest at neutral pH and increases as the pH becomes more acidic or more basic. However, due to steric hindrance, the rates of both acid- and base-catalyzed hydrolysis are significantly slower than those of less hindered esters.

Q4: Can I anticipate the complete hydrolysis of this compound at room temperature?

A4: Complete hydrolysis at room temperature is expected to be very slow, likely taking an extended period. To achieve a significant degree of hydrolysis in a reasonable timeframe, elevated temperatures and/or the use of a catalyst (strong acid or base) are typically required.

Troubleshooting Guides

Issue 1: Slower than expected or no hydrolysis observed.

| Possible Cause | Troubleshooting Step |

| Insufficient Catalyst Concentration | Ensure the concentration of the acid or base catalyst is appropriate. For sterically hindered esters, a higher catalyst concentration may be necessary compared to unhindered esters. |

| Low Reaction Temperature | Increase the reaction temperature. Hydrolysis of sterically hindered esters often requires heating to proceed at a practical rate. |

| Steric Hindrance | Be aware that the inherent structure of this compound leads to slow hydrolysis rates. The experimental timeframe may need to be extended. |

| Incorrect Solvent System | Ensure the solvent system is appropriate for the reaction. For example, using a co-solvent like dioxane or acetone in aqueous solutions can sometimes facilitate hydrolysis. |

Issue 2: Inconsistent or non-reproducible kinetic data.

| Possible Cause | Troubleshooting Step |

| Temperature Fluctuations | Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a controller) to maintain a constant temperature throughout the experiment. |

| Inaccurate pH Measurement/Control | Calibrate the pH meter before each use. If the reaction consumes acid or base, consider using a buffered solution or a pH-stat to maintain a constant pH. |

| Inconsistent Sampling or Quenching | Develop a standardized and rapid sampling and quenching procedure. Quenching (e.g., by rapid cooling and neutralization of the catalyst) is crucial to stop the reaction at a precise time point. |

| Analytical Method Variability | Validate the analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision. Refer to the troubleshooting section for your specific analytical instrument. |

Quantitative Data

| Condition | Parameter | Estimated Value for this compound | Reference Compound (tert-Butyl Acetate) |

| Acidic (e.g., 1 M HCl) | Rate Constant (k) | Expected to be very slow | ~1.34 x 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C[1] |

| Half-life (t½) | Expected to be very long | ~14 hours (at 25°C) | |

| Basic (e.g., 1 M NaOH) | Rate Constant (k) | Expected to be significantly slower than unhindered esters | Slower than n-butyl acetate |

| Half-life (t½) | Expected to be shorter than in acidic conditions but still substantial | - |

Note: These are estimations. The actual rates will depend on the specific experimental conditions (temperature, exact pH, solvent). It is highly recommended to determine the hydrolysis kinetics experimentally for your specific application.

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of this compound by HPLC

Objective: To determine the rate of acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (for mobile phase adjustment)

-

Sodium bicarbonate (for quenching)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Reaction Mixture: In a temperature-controlled reaction vessel, prepare a solution of this compound in 1 M HCl. A typical starting concentration for the ester is 10-50 mM.

-

Reaction: Maintain the reaction mixture at a constant temperature (e.g., 50°C). Start a timer as soon as the ester is added to the acid.

-

Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a known volume of a quenching solution (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

-

Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

-

HPLC Analysis:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with 20% acetonitrile and ramp up to 80% over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for the ester and acetic acid)

-

Injection Volume: 10 µL

-

-

Data Analysis: Quantify the disappearance of the this compound peak and the appearance of the acetic acid and/or 2,3-dimethylbutanol peaks over time. Plot the concentration of the ester versus time and determine the rate constant from the appropriate integrated rate law.

Protocol 2: Monitoring Base-Catalyzed Hydrolysis of this compound by GC-MS

Objective: To determine the rate of base-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Sodium chloride (for salting out)

-

Anhydrous sodium sulfate (for drying)

-

Internal standard (e.g., dodecane)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Preparation of Reaction Mixture: In a temperature-controlled reaction vessel, prepare a solution of this compound in 1 M NaOH.

-

Reaction: Maintain the reaction mixture at a constant temperature (e.g., 40°C).

-

Sampling and Extraction: At predetermined time intervals, withdraw an aliquot of the reaction mixture. Immediately add it to a vial containing a known amount of internal standard dissolved in an extraction solvent like DCM and an equal volume of a saturated sodium chloride solution. Shake vigorously to extract the ester and alcohol into the organic layer.

-

Sample Preparation for GC-MS: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

GC-MS Analysis:

-

Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm

-

Carrier Gas: Helium

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

MS Detector: Scan mode (e.g., m/z 40-300) to identify products and selected ion monitoring (SIM) for quantification.

-

-

Data Analysis: Quantify the peak area of this compound relative to the internal standard over time. Plot the ratio of the peak areas versus time to determine the rate of hydrolysis.

Visualizations

Caption: Hydrolysis pathways of this compound.

Caption: Experimental workflow for stability testing.

References

Optimizing Catalyst Selection for 2,3-Dimethylbutyl Acetate Esterification: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the catalyst selection for the esterification of 2,3-dimethylbutyl acetate. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of 2,3-dimethyl-1-butanol?

The primary challenge in the esterification of 2,3-dimethyl-1-butanol, a sterically hindered primary alcohol, is overcoming the reduced reaction rate due to the bulky alkyl groups near the hydroxyl function. This steric hindrance can impede the approach of the carboxylic acid and the catalyst, slowing down the formation of the tetrahedral intermediate in the Fischer esterification mechanism.

Q2: Which types of catalysts are most effective for the esterification of sterically hindered primary alcohols like 2,3-dimethyl-1-butanol?

Both homogeneous and heterogeneous acid catalysts can be effective.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and are often effective due to their high acidity. However, their separation from the reaction mixture can be challenging and may require neutralization and extraction steps, potentially leading to product loss.

-

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and zeolites, offer the significant advantage of easy separation from the reaction mixture by simple filtration. This simplifies the work-up procedure and allows for catalyst recycling. For sterically hindered substrates, the pore size and structure of the solid catalyst are crucial to ensure the active sites are accessible.

Q3: How can I drive the esterification equilibrium towards the product side for this compound synthesis?

According to Le Châtelier's principle, the equilibrium of the Fischer esterification can be shifted towards the product (this compound) by:

-

Using an Excess of One Reactant: Employing a large excess of either 2,3-dimethyl-1-butanol or acetic acid can drive the reaction forward. Typically, the less expensive and more easily removable reactant is used in excess.

-

Removing Water: The removal of water, a byproduct of the reaction, is a highly effective method to increase the yield. This can be achieved by:

-

Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to continuously remove water as it is formed.

-

Using a Dehydrating Agent: Adding a dehydrating agent like molecular sieves to the reaction mixture.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be acidic enough to promote the reaction effectively with a sterically hindered alcohol. 2. Low Reaction Temperature: The activation energy for the esterification of a sterically hindered alcohol is likely high, requiring sufficient thermal energy. 3. Water Inhibition: The presence of water in the reactants or solvent can inhibit the forward reaction. | 1. Increase Catalyst Loading or Use a Stronger Acid: If using a solid catalyst, increase its amount. For homogeneous catalysts, consider switching to a stronger acid like sulfuric acid. 2. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for potential side reactions. Refluxing is a common technique. 3. Ensure Anhydrous Conditions: Use dry reactants and solvents. Consider adding a drying agent like molecular sieves. |

| Slow Reaction Rate | 1. Steric Hindrance: The bulky nature of 2,3-dimethyl-1-butanol is the most probable cause. 2. Poor Catalyst Accessibility (for solid catalysts): The active sites of the heterogeneous catalyst may be inaccessible to the sterically hindered alcohol. | 1. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. 2. Optimize Catalyst Selection: If using a solid catalyst, choose one with a larger pore size. Alternatively, a homogeneous catalyst might be more effective in this case. |

| Formation of Side Products (e.g., Ether) | 1. High Reaction Temperature: At elevated temperatures, primary alcohols can undergo acid-catalyzed dehydration to form symmetrical ethers. 2. Strongly Acidic Catalyst: Highly acidic conditions can favor ether formation. | 1. Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. 2. Use a Milder Catalyst: Consider a less acidic catalyst or a solid acid catalyst that is known to be more selective for esterification. |

| Difficulty in Product Isolation | 1. Emulsion Formation during Work-up: This can occur during the aqueous wash steps, especially if a homogeneous acid catalyst was used and is being neutralized. 2. Incomplete Separation of Reactants: Unreacted starting materials may co-distill with the product if their boiling points are close. | 1. Break the Emulsion: Add a saturated brine solution to the separatory funnel to help break the emulsion. 2. Efficient Purification: Use fractional distillation for purification. Ensure the column has sufficient theoretical plates to separate the product from the reactants. |

Catalyst Performance Data for Esterification of Primary Alcohols

| Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) | Notes |

| Sulfuric Acid (H₂SO₄) | 80 - 120 | 2 - 8 | 85 - 95 | Homogeneous, requires neutralization and aqueous work-up. |

| p-Toluenesulfonic Acid (TsOH) | 80 - 110 | 4 - 12 | 80 - 90 | Homogeneous, solid at room temperature, easier to handle than H₂SO₄. |

| Amberlyst-15 | 80 - 120 | 6 - 24 | 75 - 90 | Heterogeneous, easily separable and reusable. Reaction times can be longer. |

| Sulfated Zirconia | 100 - 150 | 8 - 24 | 70 - 85 | Heterogeneous, good thermal stability. |

Note: Yields and reaction times are highly dependent on the specific alcohol, reactant molar ratios, and the efficiency of water removal. For sterically hindered alcohols like 2,3-dimethyl-1-butanol, reaction times are expected to be longer and yields may be lower under similar conditions.

Experimental Protocols

General Protocol for Fischer Esterification of 2,3-Dimethyl-1-Butanol

This protocol provides a general starting point for the synthesis of this compound. Optimization of catalyst loading, temperature, and reaction time will be necessary.

Materials:

-

2,3-dimethyl-1-butanol

-

Glacial Acetic Acid

-

Acid Catalyst (e.g., H₂SO₄, TsOH, or Amberlyst-15)

-

Solvent for azeotropic water removal (e.g., Toluene)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Charging Reactants: To the round-bottom flask, add 2,3-dimethyl-1-butanol (1.0 eq), glacial acetic acid (1.5 - 3.0 eq), and the acid catalyst (e.g., 1-5 mol% for homogeneous catalysts, or 10-20 wt% for heterogeneous catalysts). Add toluene to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, and the water will separate and be collected, while the toluene returns to the reaction flask. Monitor the progress of the reaction by tracking the amount of water collected or by using techniques like TLC or GC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration.

-

If a homogeneous catalyst was used, dilute the mixture with an organic solvent (e.g., diethyl ether) and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (caution: CO₂ evolution).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.

Visualizing the Experimental Workflow and Troubleshooting Logic

Experimental Workflow for this compound Esterification

Minimizing by-product formation in 2,3-Dimethylbutyl acetate synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,3-Dimethylbutyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 2,3-dimethyl-1-butanol with acetic acid, utilizing an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction involves heating the alcohol and carboxylic acid in the presence of the catalyst to form the ester and water.

Q2: What are the potential by-products in the synthesis of this compound via Fischer esterification?

A2: While specific literature on by-products for this exact synthesis is limited, based on the Fischer esterification mechanism and the structure of 2,3-dimethyl-1-butanol, potential by-products include:

-

Dehydration products (Alkenes): The acidic and heated conditions can cause the elimination of water from 2,3-dimethyl-1-butanol, leading to the formation of various isomeric alkenes, such as 2,3-dimethyl-1-butene and other rearranged alkenes.

-

Ether formation: Two molecules of 2,3-dimethyl-1-butanol can react to form bis(2,3-dimethylbutyl) ether.

-

Rearrangement products: The intermediate carbocation may undergo a hydride shift to form a more stable tertiary carbocation, which can then react with acetic acid to form tert-amyl acetate or other rearranged esters.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials (2,3-dimethyl-1-butanol and acetic acid) and the appearance of the product (this compound).

Q4: What are the recommended purification methods for this compound?

A4: After the reaction is complete, the typical workup involves neutralizing the acid catalyst, washing the organic layer with water and brine, and then drying it. The crude product can then be purified by fractional distillation to separate the desired ester from unreacted starting materials and lower-boiling by-products.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield of this compound | - Reaction has not reached equilibrium. - Insufficient catalyst. - Loss of volatile reactants or product during reflux. - Inefficient removal of water by-product. | - Increase reaction time. - Increase the amount of acid catalyst. - Ensure the reflux condenser is functioning correctly. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product side. |

| Presence of significant amounts of alkene by-products | - High reaction temperature. - Strong, non-selective acid catalyst. | - Lower the reaction temperature. - Use a milder acid catalyst, such as p-toluenesulfonic acid or an acidic resin. |

| Formation of bis(2,3-dimethylbutyl) ether | - High concentration of the alcohol relative to the carboxylic acid. - High reaction temperature. | - Use a slight excess of acetic acid. - Lower the reaction temperature. |

| Detection of rearranged ester by-products | - Use of a strong acid catalyst that promotes carbocation rearrangement. | - Employ a milder and less-coordinating acid catalyst. |

Experimental Protocols

General Protocol for Fischer Esterification of 2,3-Dimethyl-1-butanol

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethyl-1-butanol and a slight molar excess of glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the total reactant weight) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored using GC or TLC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent.

-

-

Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure.

Visualizations

Caption: Fischer esterification pathway for this compound synthesis.

Caption: Potential by-product formation pathways in the synthesis.

References

Validation & Comparative

A Comparative Guide to 2,3-Dimethylbutyl Acetate and Isobutyl Acetate as Solvents

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall sustainability of a synthetic process. This guide provides an objective comparison of 2,3-dimethylbutyl acetate and isobutyl acetate, offering a comprehensive overview of their properties and potential performance as solvents in a laboratory and industrial setting.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in the selection process. The following table summarizes the key properties of this compound and isobutyl acetate.

| Property | This compound | Isobutyl Acetate | References |

| CAS Number | 71412-26-5 | 110-19-0 | [1][2] |

| Molecular Formula | C8H16O2 | C6H12O2 | [1][3] |

| Molecular Weight | 144.21 g/mol | 116.16 g/mol | [1][4] |

| Boiling Point | 156-159 °C | 118 °C | [1][3] |

| Density | No data available | 0.873 g/mL | [3] |

| Flash Point | No data available | 17.7 °C | [3] |

| Water Solubility | No data available | Slightly soluble | [3] |

| Vapor Pressure | No data available | 14 mmHg at 20°C | [5] |

| Evaporation Rate | Expected to be slower than isobutyl acetate | Medium | [4][6] |

Performance as a Solvent

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its performance based on its structure and compare it to the well-characterized isobutyl acetate.

Isobutyl acetate is a widely used medium-boiling solvent known for its good solvency for a variety of resins, polymers, oils, and cellulose nitrate.[3][4] Its desirable evaporation rate and pleasant, fruity odor make it a versatile choice in coatings, inks, and as a process solvent in pharmaceutical manufacturing.[3][6]

This compound , with its higher molecular weight and boiling point, is expected to have a slower evaporation rate compared to isobutyl acetate. This characteristic can be advantageous in applications requiring longer drying times or operating at elevated temperatures. The increased branching in its structure may influence its solvency for specific solutes.

Health, Safety, and Environmental Profile

The safety and environmental impact of a solvent are paramount considerations in modern drug development, aligning with the principles of green chemistry.

| Aspect | This compound | Isobutyl Acetate | References |

| Toxicity | No specific data available. As a branched-chain saturated alcohol ester, it is expected to have low acute toxicity. | Low acute toxicity.[7] | [7] |

| Irritation | No data available. | Can cause mild skin and eye irritation. | [5] |

| Environmental Fate | No specific data available. | Readily biodegradable. | [6] |

| Regulatory | No specific data available. | Non-HAP (Hazardous Air Pollutant), Non-SARA (Superfund Amendments and Reauthorization Act). | [6] |

The branched nature of the alcohol moiety in both esters suggests they are likely to undergo hydrolysis to their respective alcohols and acetic acid.[5] The toxicity of branched-chain saturated alcohols has been assessed as generally low.[7]

Experimental Protocols

While a direct head-to-head experimental comparison is not available in the literature, a general protocol for solvent screening can be adapted to evaluate this compound against isobutyl acetate for a specific application.

General Solvent Screening Protocol

This protocol outlines a typical workflow for evaluating and selecting a suitable solvent for a chemical reaction or process.

-

Solubility Assessment:

-